molecular formula C14H25BO2 B14142700 2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 287944-09-6

2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14142700
CAS No.: 287944-09-6
M. Wt: 236.16 g/mol
InChI Key: KNJQLGZNRUSIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,6-dimethylcyclohex-2-en-1-yl derivatives with boronic acid or boronate esters under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-containing species.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of boron-containing compounds.

Scientific Research Applications

2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves interactions with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their function and activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A versatile intermediate used in the synthesis of various chemical products.

    Imidazole-containing compounds: Known for their broad range of chemical and biological properties.

Uniqueness

2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to form stable complexes with biomolecules and its use in BNCT highlight its significance compared to other similar compounds.

Properties

CAS No.

287944-09-6

Molecular Formula

C14H25BO2

Molecular Weight

236.16 g/mol

IUPAC Name

2-(2,6-dimethylcyclohex-2-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H25BO2/c1-10-8-7-9-11(2)12(10)15-16-13(3,4)14(5,6)17-15/h8,11-12H,7,9H2,1-6H3

InChI Key

KNJQLGZNRUSIMG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C(CCC=C2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.